molecular formula C9H20Cl2N2 B1389708 3-Pyrrolidin-1-yl-piperidine dihydrochloride CAS No. 1185300-96-2

3-Pyrrolidin-1-yl-piperidine dihydrochloride

Cat. No. B1389708
CAS RN: 1185300-96-2
M. Wt: 227.17 g/mol
InChI Key: SOQCKIXFFBCWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyrrolidin-1-yl-piperidine dihydrochloride is a conformationally rigid diamine . It is a biochemical used for proteomics research . Its molecular formula is C9H19N2 2HCl, and it has a molecular weight of 227.17 .


Synthesis Analysis

The synthesis of this compound is complex and involves multiple stages . The currently known method for the synthesis of this compound is a modification of 3-hydroxypiperidine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a piperidine ring . The compound is a dihydrochloride, indicating the presence of two hydrogen chloride (HCl) groups .


Physical And Chemical Properties Analysis

This compound is a colorless to yellow sticky oil to solid substance . It has a molecular weight of 227.18 . The compound should be stored in an inert atmosphere at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3-pyrrolidin-1-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-7-11(6-1)9-4-3-5-10-8-9;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQCKIXFFBCWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyrrolidin-1-yl-piperidine dihydrochloride
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3-Pyrrolidin-1-yl-piperidine dihydrochloride
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3-Pyrrolidin-1-yl-piperidine dihydrochloride
Reactant of Route 6
3-Pyrrolidin-1-yl-piperidine dihydrochloride

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